(3S)-3-(benzylamino)piperidin-2-one
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Overview
Description
Benzyl (S)-2-oxopiperidin-3-ylcarbamate is an organic compound that features a benzyl group attached to a piperidinyl carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-oxopiperidin-3-ylcarbamate typically involves the reaction of benzyl chloroformate with (S)-2-oxopiperidine-3-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of Benzyl (S)-2-oxopiperidin-3-ylcarbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Types of Reactions:
Oxidation: Benzyl (S)-2-oxopiperidin-3-ylcarbamate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Piperidinyl amine derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (S)-2-oxopiperidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the piperidinyl group.
Piperidinyl carbamate: Similar structure but lacks the benzyl group.
Benzyl (S)-2-oxopiperidine-3-carboxylate: Similar structure but with a carboxylate group instead of a carbamate.
Uniqueness: Benzyl (S)-2-oxopiperidin-3-ylcarbamate is unique due to the combination of the benzyl and piperidinyl carbamate moieties, which confer specific chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(3S)-3-(benzylamino)piperidin-2-one |
InChI |
InChI=1S/C12H16N2O/c15-12-11(7-4-8-13-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,13,15)/t11-/m0/s1 |
InChI Key |
SOCKNRAACONBPT-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)NCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(=O)NC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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